
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that can be used as a reagent for the borylation of arenes . It can also be used in the creation of fluorenylborolane .
Molecular Structure Analysis
The molecular formula of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C9H19BO3 . Its molecular weight is 186.06 .
Chemical Reactions Analysis
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent for the borylation of arenes . It can also be used in the creation of fluorenylborolane .
Physical And Chemical Properties Analysis
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a liquid at room temperature . Its boiling point is 73 °C at 15 mmHg . The density of this compound is 0.912 g/mL at 25 °C . The refractive index is 1.409 .
Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Applications
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile chemical compound with several applications in scientific research. Below is a detailed analysis of its unique applications across different fields.
Borylation of Arenes: This compound is widely used as a reagent for the borylation of arenes . Borylated arenes are crucial intermediates in organic synthesis and are often used in the preparation of pharmaceuticals, agrochemicals, and organic materials.
Preparation of Fluorenylborolane: It serves as a key reagent in the synthesis of fluorenylborolane , a compound that has potential applications in organic light-emitting diodes (OLEDs) and other electronic devices due to its electron-transporting properties.
Synthesis of Conjugated Copolymers: The compound is instrumental in the synthesis of intermediates for generating conjugated copolymers . These polymers have significant applications in the field of electronics, particularly in the development of flexible displays and solar cells.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is arenes . Arenes are a class of organic compounds that contain a planar cyclic arrangement of carbon atoms linked by both sigma and pi bonds, also known as aromatic hydrocarbons.
Mode of Action
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane interacts with its targets through a process known as borylation . Borylation is a chemical reaction that involves the addition of a boron atom to a molecule. In this case, the compound is used as a reagent to borylate arenes .
Biochemical Pathways
The borylation of arenes is a key step in various biochemical pathways. It is often used in the synthesis of intermediates for generating conjugated copolymers . For example, it can be used in the synthesis of 9,9-Dioctyl-2,7-bis (4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution. Its boiling point is 73 °C/15 mmHg , and it has a density of 0.912 g/mL at 25 °C .
Result of Action
The borylation of arenes by 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane results in the formation of boronate esters . These compounds have various applications in organic synthesis and medicinal chemistry.
Action Environment
The action of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be influenced by environmental factors. For instance, it should be stored under inert gas and away from moisture, as it decomposes in the presence of moisture . Furthermore, it is a flammable liquid and vapor , so it should be kept away from heat sources, sparks, open flames, and hot surfaces .
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-propan-2-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO2/c1-7(2)10-11-8(3,4)9(5,6)12-10/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECCSFDHAVAAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508223 | |
| Record name | 4,4,5,5-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
76347-13-2 | |
| Record name | 4,4,5,5-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



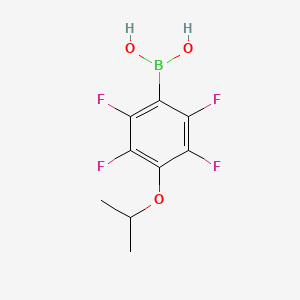
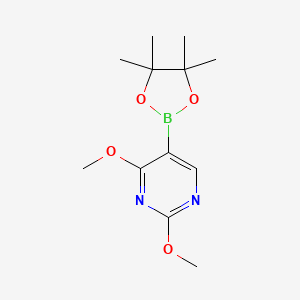

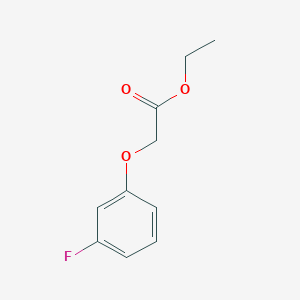
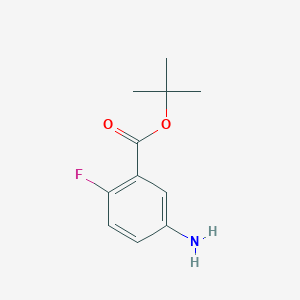
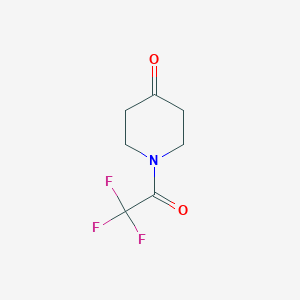

![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)
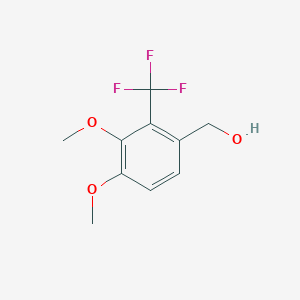
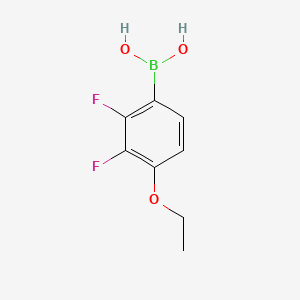
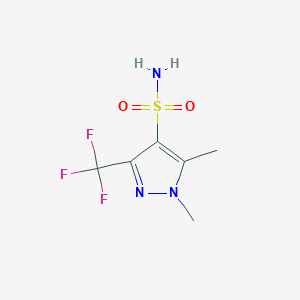
![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)
![Benzo[h]quinoline-2-carbaldehyde](/img/structure/B1316358.png)
![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)